2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1874-42-6
VCID: VC21240428
InChI: InChI=1S/C15H12N2O2/c1-18-13-10-6-5-9-12(13)15-17-16-14(19-15)11-7-3-2-4-8-11/h2-10H,1H3
SMILES: COC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol

2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole

CAS No.: 1874-42-6

Cat. No.: VC21240428

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole - 1874-42-6

Specification

CAS No. 1874-42-6
Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
IUPAC Name 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
Standard InChI InChI=1S/C15H12N2O2/c1-18-13-10-6-5-9-12(13)15-17-16-14(19-15)11-7-3-2-4-8-11/h2-10H,1H3
Standard InChI Key LVANXZXLJHUWEA-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3
Canonical SMILES COC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3

Introduction

Chemical Structure and Properties

Structural Characteristics

2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole features a 1,3,4-oxadiazole core with a 2-methoxyphenyl substituent at position 2 and a phenyl group at position 5. This arrangement creates a molecule with distinct electronic properties influenced by both the electron-donating methoxy group and the aromatic phenyl substituent.

The compound's structure can be represented through various notations:

Table 1: Structural Identifiers of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole

IdentifierValue
CAS Registry Number1874-42-6
Molecular FormulaC₁₅H₁₂N₂O₂
IUPAC Name2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
SMILESCOC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O2/c1-18-13-10-6-5-9-12(13)15-17-16-14(19-15)11-7-3-2-4-8-11/h2-10H,1H3

Physicochemical Properties

Understanding the physicochemical properties of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole provides insight into its potential pharmacokinetic behavior and chemical reactivity:

Table 2: Physicochemical Properties of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole

PropertyValue
Molecular Weight252.27 g/mol
Physical StateSolid
DensityNot specified in available literature
Melting PointNot specified in available literature
Boiling PointNot specified in available literature
LogPSimilar compounds in this class typically exhibit LogP values between 2.5-4.0, indicating moderate lipophilicity

The presence of the methoxy group at the ortho position of the phenyl ring contributes to the compound's electronic distribution and potential hydrogen-bonding capabilities, which may influence its interactions with biological targets.

Synthesis Methodologies

Reaction of Acid Hydrazides with Carboxylic Acids

The most common synthetic pathway involves the reaction of acid hydrazides (or hydrazine) with acid chlorides or carboxylic acids . This approach typically proceeds through:

  • Formation of corresponding esters from substituted aromatic acids via Fischer esterification

  • Reaction of esters with hydrazine hydrate in ethanol to obtain hydrazide derivatives

  • Cyclization of hydrazide derivatives with appropriate carboxylic acids in the presence of dehydrating agents

Cyclodehydration of Diacylhydrazines

Diacylhydrazines undergo cyclodehydration in the presence of various dehydrating agents to form 1,3,4-oxadiazole rings. Common dehydrating agents include:

  • Phosphorus oxychloride (POCl₃)

  • Thionyl chloride (SOCl₂)

  • Phosphorus pentoxide (P₂O₅)

  • Triflic anhydride

  • Polyphosphoric acid

Alternative Approaches

Other synthetic strategies include:

  • Direct reaction of carboxylic acids with (N-isocyanimino)triphenylphosphorane

  • Oxidative cyclization of acylhydrazones using oxidizing agents

  • Use of triphenylphosphine, triethylamine, and carbon tetrachloride as demonstrated in the synthesis of related compounds

Specific Synthesis Example

A representative synthesis pathway for related 1,3,4-oxadiazole compounds involves:

"Aryl hydrazide (1 M) was dissolved in phosphorous oxychloride (5 mL) and to it an equimolar amount (1 M) of the appropriate carboxylic acid derivative was added. The reaction mixture, after refluxing for 6-7 hours, was cooled to room temperature and poured onto crushed ice. On neutralization of the contents with sodium bicarbonate solution (20%), a solid mass separated out. This was filtered and washed with water. It was crystallized by using methanol to give the target compound."

This general approach could be adapted for the synthesis of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole using 2-methoxybenzhydrazide and benzoic acid as starting materials.

Structure-Activity Relationships

Impact of Substitution Patterns

The biological activity of 1,3,4-oxadiazole derivatives is significantly influenced by substitution patterns. For 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, several structural features may contribute to its pharmacological profile:

Comparative Analysis with Related Compounds

The properties of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole can be better understood through comparison with structurally related compounds:

Table 3: Comparison with Related 1,3,4-Oxadiazole Derivatives

CompoundCAS NumberKey Structural DifferenceNotable Properties
2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole842-79-5 Methoxy group at para positionHigher boiling point (413.3°C) , different electronic distribution
2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazoleNot specified in search resultsMethoxy group at meta positionDifferent electronic distribution and potential biological activity profile

Research suggests that the position of substituents on the phenyl rings of 1,3,4-oxadiazole derivatives significantly impacts their biological activity. For example, "electron-donating groups on the ortho position of the benzene ring had lower inhibitory activity than those on the para position" in telomerase inhibition studies .

Research Applications and Future Directions

Molecular Docking Studies

Computational approaches could provide valuable insights into the potential biological activities of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole:

"Molecular docking studies [could be] conducted to investigate the interactions between [the compound] and amino acid residues existing in the active site of peptide deformylase to assess [its] antibacterial potential as peptide deformylase inhibitor."

Similar approaches could be applied to investigate interactions with other potential biological targets such as tubulin, telomerase, or focal adhesion kinase.

Future Research Directions

Several promising research avenues for 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole include:

  • Comprehensive biological screening against various disease targets

  • Synthesis of structural analogs with modified substituents to optimize activity

  • Investigation of potential synergistic effects when combined with established therapeutic agents

  • Development of more efficient synthetic routes with improved yields and purity

  • Detailed mechanistic studies to elucidate precise modes of action

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